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Compound of Interest

Compound Name: Nodularin

Cat. No.: B043191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nodularin, a potent cyclic pentapeptide hepatotoxin, and its structural variants represent a

significant area of study in toxicology, pharmacology, and drug development. Produced

primarily by the cyanobacterium Nodularia spumigena, these compounds are notorious for their

acute hepatotoxicity and tumor-promoting activity. This technical guide provides a

comprehensive overview of the structural diversity of nodularins, their mechanisms of action,

and detailed methodologies for their analysis.

Core Structure and Variants
Nodularin and its analogues are cyclic nonribosomal pentapeptides.[1] The foundational

structure consists of five amino acid residues, including several uncommon, non-proteinogenic

amino acids. The generalized structure is cyclo-(D-Masp¹-L-X²-Adda³-D-γ-Glu⁴-Mdhb⁵), where:

D-Masp: D-erythro-β-methylaspartic acid

X: A variable L-amino acid

Adda: (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, a

unique C20 β-amino acid crucial for its biological activity.

D-γ-Glu: D-glutamic acid (iso-linked)

Mdhb: N-methyldehydrobutyrine
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The nomenclature of nodularin variants is determined by the variable L-amino acid at position

2. The most common and widely studied variant is Nodularin-R (NOD-R), where the variable

amino acid is Arginine.[1] To date, approximately 10 natural variants of nodularin have been

identified.[1][2] These variations primarily involve modifications at different positions of the core

structure, such as methylation, demethylation, and amino acid substitution. Some of the known

variants include:

Nodularin-Har: Contains L-homoarginine at position 2.

Motuporin (Nodularin-V): Contains L-valine at position 2.

Demethylated variants: These can occur at the D-Masp, Adda, or Mdhb residues. For

instance, [Asp¹]NOD, [DMAdda³]NOD, and [dhb⁵]NOD have been identified.[3]

Methylated variants: Additional methylation can occur, for example, at the Adda residue,

resulting in [MeAdda]NOD.

Quantitative Toxicity Data
The toxicity of nodularin and its variants is primarily attributed to their potent inhibition of

protein serine/threonine phosphatases 1 (PP1) and 2A (PP2A). This inhibition leads to

hyperphosphorylation of cellular proteins, resulting in cytoskeletal disruption, apoptosis, and

necrosis. The Adda amino acid side chain plays a critical role in the interaction with the active

site of the phosphatases. The following table summarizes available quantitative toxicity data for

some nodularin variants.
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Variant Test System Endpoint Value Reference

Nodularin-R Mouse (i.p.) LD50 50 µg/kg

Nodularin-Har Mouse (i.p.) LD50 70 µg/kg

Nodularin-R PP1 (in vitro) IC50 1.8 nM

Nodularin-R PP2A (in vitro) IC50 0.026 nM

Nodularin-R

Human

Hepatoma Cells

(Huh7)

Cytotoxicity 5 µM (24h)

Nodularin with

(Z)-Adda
PP1 (in vitro) Inhibition No inhibition

Signaling Pathways of Nodularin-Induced Toxicity
The primary molecular mechanism of nodularin toxicity is the inhibition of PP1 and PP2A. This

leads to a cascade of downstream effects, culminating in hepatotoxicity and tumor promotion.

Inhibition of Protein Phosphatases and Cytoskeletal
Disruption
Nodularin binds to the catalytic subunit of PP1 and PP2A, obstructing the active site and

preventing the dephosphorylation of substrate proteins. This leads to the hyperphosphorylation

of numerous cellular proteins, including cytokeratins 8 and 18. The resulting disruption of the

intermediate filament network leads to a loss of cell morphology, membrane blebbing, and

ultimately, apoptotic cell death.

Nodularin PP1 / PP2A
Inhibition Cytokeratins 8 & 18

(Phosphorylated)

Dephosphorylation
(Blocked)

Cytoskeletal Disruption Apoptosis

Click to download full resolution via product page

Nodularin-induced cytoskeletal disruption pathway.
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Tumor Promotion via TNF-α and MAPK Signaling
Nodularin is a potent tumor promoter. Its tumor-promoting activity is mediated, in part, through

the induction of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). The

upregulation of TNF-α activates the Mitogen-Activated Protein Kinase (MAPK) signaling

pathway, leading to the expression of proto-oncogenes such as c-jun and c-fos. This cascade

promotes cell proliferation and survival, contributing to tumor development. Furthermore,

nodularin can induce endoplasmic reticulum (ER) stress, another pathway implicated in

tumorigenesis.

Nodularin

TNF-α Expression

ER StressMAPK Pathway Activation
(c-jun, c-fos)

Tumor Promotion

Click to download full resolution via product page

Nodularin-induced tumor promotion pathway.

Experimental Protocols
Accurate detection and quantification of nodularin and its variants are crucial for research and

safety monitoring. The following are outlines of common experimental protocols.

High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of nodularin variants.
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Workflow:

Sample Preparation
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(C18 Column)

UV Detection
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General workflow for HPLC analysis of nodularin.

Methodology:

Sample Preparation:

For water samples, solid-phase extraction (SPE) with C18 cartridges is commonly used to

concentrate the toxins.

For biological tissues, extraction with methanol or a mixture of methanol and water is

followed by centrifugation and purification.

Chromatographic Separation:

A C18 reversed-phase column is typically used.

The mobile phase usually consists of a gradient of acetonitrile and water, both containing

a small percentage of trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Detection:

Detection is most commonly performed using a UV detector at a wavelength of 238 nm,

which corresponds to the characteristic absorption of the Adda moiety.

Quantification:

Quantification is achieved by comparing the peak area of the analyte to a standard curve

prepared with a certified nodularin standard.
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Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity for the identification and quantification of

nodularin variants.

Methodology:

Sample Preparation: Similar to HPLC, but may require more rigorous cleanup to minimize

matrix effects.

Chromatographic Separation: A C18 or similar reversed-phase column is used with a mobile

phase gradient of acetonitrile and water, often with formic acid as a modifier.

Mass Spectrometry:

Electrospray ionization (ESI) in positive ion mode is typically used.

Multiple Reaction Monitoring (MRM) is employed for quantification, using specific

precursor-to-product ion transitions for each nodularin variant.

For structural elucidation of new variants, high-resolution mass spectrometry (e.g., Q-TOF)

is utilized to obtain accurate mass measurements and fragmentation patterns.

Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective method for screening a large number of samples

for the presence of nodularins.

Methodology:

Assay Principle: Competitive ELISA is the most common format. Nodularin in the sample

competes with a known amount of enzyme-labeled nodularin for binding to a limited number

of anti-nodularin antibody-coated wells.

Procedure:

Standards and samples are added to the antibody-coated microplate wells.
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An enzyme-conjugated nodularin is added.

After incubation, the wells are washed to remove unbound reagents.

A substrate is added, which reacts with the bound enzyme to produce a colorimetric

signal.

Detection: The absorbance is read using a microplate reader, and the concentration of

nodularin is inversely proportional to the color intensity.

Protein Phosphatase Inhibition Assay (PPIA)
PPIA is a functional assay that measures the biological activity of nodularins by quantifying

their inhibition of PP1 or PP2A.

Methodology:

Assay Principle: The assay measures the activity of PP1 or PP2A in the presence and

absence of nodularin.

Procedure:

A purified preparation of PP1 or PP2A is incubated with a chromogenic substrate (e.g., p-

nitrophenyl phosphate).

The reaction is carried out in the presence of varying concentrations of nodularin
standards or samples.

The enzyme dephosphorylates the substrate, producing a colored product.

Detection: The change in absorbance is measured over time. The inhibitory activity of

nodularin is determined by the reduction in the rate of the enzymatic reaction.

Conclusion
Nodularin and its structural variants are a complex group of cyanotoxins with significant

implications for public health and the environment. Their potent biological activity and diverse

structures necessitate robust analytical methods for their detection and characterization. This
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technical guide provides a foundational understanding of the chemistry, toxicology, and

analytical methodologies associated with these compounds, serving as a valuable resource for

researchers and professionals in the field. Further research into the quantitative toxicity of a

broader range of nodularin variants and the intricate details of their downstream signaling

pathways will continue to enhance our understanding of these important natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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